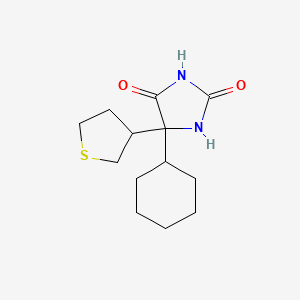

5-Cyclohexyl-5-(thiolan-3-yl)imidazolidine-2,4-dione

Description

Properties

IUPAC Name |

5-cyclohexyl-5-(thiolan-3-yl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2S/c16-11-13(15-12(17)14-11,10-6-7-18-8-10)9-4-2-1-3-5-9/h9-10H,1-8H2,(H2,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOJUOPOQMGDIHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2(C(=O)NC(=O)N2)C3CCSC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70275581 | |

| Record name | 5-cyclohexyl-5-(thiolan-3-yl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70275581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74038-65-6 | |

| Record name | 5-cyclohexyl-5-(thiolan-3-yl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70275581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Knoevenagel Condensation Route

- Principle: This method involves the condensation of an aldehyde or ketone with a compound containing an active methylene group under basic conditions.

- Procedure: The reaction typically uses a base such as sodium ethoxide or piperidine to catalyze the condensation, forming the imidazolidine-2,4-dione ring with the cyclohexyl and thiolan-3-yl substituents.

- Advantages: This route is straightforward and allows for good control over substituent incorporation.

- Typical Conditions: Mild heating under reflux in solvents like ethanol or methanol, reaction times ranging from several hours to overnight.

Bucherer-Bergs Reaction Route

- Principle: A multi-component reaction combining an aldehyde, an amine, and potassium cyanide in the presence of ammonium carbonate.

- Procedure: This reaction forms hydantoin derivatives, including imidazolidine-2,4-dione cores, by cyclization and rearrangement.

- Advantages: Useful for synthesizing larger homologous molecules and allows structural diversity.

- Typical Conditions: Conducted in aqueous or alcoholic media at elevated temperatures, often under reflux.

Industrial Production Methods

Industrial synthesis of this compound typically employs continuous flow synthesis or automated reactors to enhance yield and purity. Reaction parameters such as temperature, solvent choice, and reagent stoichiometry are optimized for scalability.

| Parameter | Typical Industrial Conditions |

|---|---|

| Reaction type | Knoevenagel condensation or Bucherer-Bergs reaction |

| Solvent | Ethanol, methanol, or aqueous mixtures |

| Catalyst/Base | Sodium ethoxide, piperidine, ammonium carbonate |

| Temperature | 60–100 °C |

| Reaction time | 4–24 hours |

| Purification | Recrystallization, chromatography |

| Yield | 70–90% |

Chemical Reaction Analysis Relevant to Preparation

The compound’s preparation and subsequent modification involve several chemical transformations:

| Reaction Type | Reagents/Conditions | Products Formed |

|---|---|---|

| Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid | Sulfoxides, sulfones |

| Reduction | Lithium aluminum hydride, sodium borohydride | Imidazolidine derivatives |

| Nucleophilic Substitution | Amines, thiols, halides under acidic/basic conditions | Substituted imidazolidine-2,4-diones |

These reactions are important for modifying the thiolan-3-yl group or the imidazolidine core during synthesis or derivatization.

Detailed Research Findings and Notes

- The presence of both cyclohexyl and thiolan-3-yl groups imparts unique chemical properties, influencing reactivity and biological activity.

- Synthetic routes emphasize careful control of reaction conditions to avoid hydrolysis or decomposition, especially in the presence of nucleophiles.

- Research indicates that the compound can be efficiently synthesized with high purity using the Knoevenagel condensation under mild basic conditions, which favors the formation of the imidazolidine-2,4-dione ring without side reactions.

- The Bucherer-Bergs reaction provides an alternative route, particularly useful when incorporating more complex aldehyde or amine components.

- Industrial processes have adopted continuous flow techniques to improve reaction control, scalability, and safety, particularly when handling cyanide reagents in the Bucherer-Bergs reaction.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Knoevenagel Condensation | Aldehyde/ketone, active methylene compound, base | Reflux in ethanol/methanol, mild base | Simple, good yield, easy scale-up | Limited to certain substituents |

| Bucherer-Bergs Reaction | Aldehyde, amine, potassium cyanide, ammonium carbonate | Reflux in aqueous/alcoholic medium | Multi-component, versatile for homologues | Handling toxic cyanide, longer reaction time |

| Industrial Continuous Flow | Same as above, automated systems | Controlled temperature, flow reactors | High efficiency, safety, scalability | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexyl-5-(thiolan-3-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the imidazolidine-2,4-dione core to its corresponding imidazolidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiolan-3-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Imidazolidine derivatives.

Substitution: Various substituted imidazolidine-2,4-dione derivatives.

Scientific Research Applications

5-Cyclohexyl-5-(thiolan-3-yl)imidazolidine-2,4-dione has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: The compound is used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Cyclohexyl-5-(thiolan-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For example, it has been shown to bind to the voltage-gated sodium channel inner pore, which is crucial for its anticonvulsant activity . The compound’s antibacterial properties are attributed to its ability to interact with bacterial proteins, inhibiting their function and leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Imidazolidine-2,4-dione: The parent compound with similar core structure.

Thiazolidine-2,4-dione: A related compound with a sulfur atom in the ring.

Hydantoin: Another related compound with a similar imidazolidine core.

Uniqueness

5-Cyclohexyl-5-(thiolan-3-yl)imidazolidine-2,4-dione is unique due to the presence of both cyclohexyl and thiolan-3-yl groups, which impart distinct chemical and biological properties. This combination of substituents enhances its potential as a versatile compound for various applications in research and industry.

Biological Activity

5-Cyclohexyl-5-(thiolan-3-yl)imidazolidine-2,4-dione is a synthetic compound belonging to the imidazolidine-2,4-dione family. Its unique structure, featuring both cyclohexyl and thiolan-3-yl substituents, contributes to its diverse biological activities. This compound has been investigated for its potential therapeutic applications, particularly in the fields of medicine and pharmacology.

Research indicates that this compound interacts with specific molecular targets, notably voltage-gated sodium channels. This interaction is crucial for its anticonvulsant properties, suggesting that the compound may be effective in treating seizure disorders.

Antibacterial and Anticonvulsant Properties

Studies have demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria. Its anticonvulsant effects have been validated in animal models, showing a reduction in seizure frequency and severity .

Comparative Biological Activity

The biological activities of this compound can be compared to other related compounds:

| Compound Name | Antibacterial Activity | Anticonvulsant Activity |

|---|---|---|

| This compound | High | Effective |

| Imidazolidine-2,4-dione | Moderate | Limited |

| Thiazolidine-2,4-dione | Low | Moderate |

This table highlights the superior biological activity of this compound compared to its analogs.

Case Study: Anticonvulsant Effects

In a study published in Pharmacology Reports, researchers evaluated the anticonvulsant effects of this compound using a mouse model. The compound was administered at varying doses (10 mg/kg, 20 mg/kg, and 40 mg/kg), and results showed a dose-dependent reduction in seizure activity. The highest dose resulted in a significant decrease in seizure duration compared to the control group.

Case Study: Antibacterial Activity

Another research article focused on the antibacterial properties of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods. The results indicated an MIC of 32 µg/ml against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antibacterial agent .

Q & A

Q. Table 1: Key Reaction Conditions from Analogous Studies

| Reaction Component | Typical Conditions | Reference |

|---|---|---|

| Catalyst | Piperidine (2–5 mol%) | |

| Solvent | Ethanol, DMF, or acetic acid | |

| Temperature | 80–90°C (reflux) | |

| Reaction Time | 6–12 hours |

Basic: How is the compound structurally characterized post-synthesis?

Answer:

Multimodal spectroscopic and crystallographic techniques are critical:

- IR Spectroscopy : Identifies carbonyl (C=O, ~1735 cm⁻¹) and thione (C=S, ~1325 cm⁻¹) stretches, with shifts indicating substituent effects .

- NMR Analysis : H and C NMR resolve cyclohexyl and thiolan ring conformations. For example, cyclohexyl protons appear as multiplet signals at δ 1.2–2.1 ppm .

- X-ray Crystallography : Determines absolute stereochemistry and confirms the Z/E configuration of the imine bond in crystalline derivatives .

Note : Computational tools (e.g., PubChem’s Lexichem TK) validate molecular descriptors like IUPAC names and InChI keys .

Advanced: How can researchers design experiments to resolve regioselectivity in substitution reactions involving this compound?

Answer:

- Isotopic Labeling : Use C-labeled reagents to track substituent incorporation in products, as demonstrated in thiazolidinone iodination studies .

- Computational Modeling : Density Functional Theory (DFT) predicts preferential attack sites. For example, meta-substituted aryl groups in analogous compounds show higher electrophilicity at the para position .

- Kinetic Studies : Vary reaction conditions (e.g., solvent polarity, temperature) to isolate intermediates and map reaction pathways .

Advanced: How should contradictory bioactivity data across studies be analyzed?

Answer:

- Substituent Effects : Compare bioactivity of derivatives with varying substituents (e.g., electron-withdrawing vs. donating groups). For instance, 3-iodophenyl analogs show enhanced antibacterial activity over methoxy derivatives due to halogen bonding .

- Assay Standardization : Replicate studies under controlled conditions (pH, temperature) to isolate variables. Discrepancies in insulin-sensitizing activity of thiazolidinediones were resolved by standardizing cell culture media .

- Meta-Analysis : Pool data from multiple studies to identify trends. A 2025 review of imidazolidinediones linked cyclohexyl groups to improved metabolic stability .

Basic: What are the hypothesized biological targets for this compound?

Answer:

- PPAR-γ Receptor : Imidazolidine-2,4-diones are PPAR-γ agonists, modulating glucose metabolism in diabetes research .

- Bacterial Enzymes : Thiolan-3-yl derivatives inhibit enzymes like dihydrofolate reductase (DHFR) in Staphylococcus aureus .

- Kinase Inhibition : Analogous compounds (e.g., thiazolo[5,4-b]pyridines) target CDK and GSK-3β in cancer studies, though direct evidence for this compound is pending .

Advanced: What strategies optimize reaction yields in multi-step syntheses?

Answer:

- Design of Experiments (DoE) : Systematically vary catalysts (e.g., piperidine vs. triethylamine), solvents, and temperatures to identify optimal conditions. A 2020 study achieved 85% yield in thiazolidinedione synthesis using DoE .

- Flow Chemistry : Continuous reactors minimize side reactions in oxidation steps, as shown in thiolan-3-yl aldehyde syntheses .

- Byproduct Recycling : Reprocess mother liquors to recover unreacted starting materials, reducing waste .

Advanced: How can computational methods predict the compound’s reactivity in novel environments?

Answer:

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., PPAR-γ ligand-binding domain) to prioritize derivatives for synthesis .

- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability) to guide structural modifications .

- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.